Gomisin G is classified as a dibenzocyclooctadiene lignan, which is the characteristic chemical skeleton for bioactive lignans found in Schisandra chinensis [1].
The table below summarizes its key chemical properties as provided by SwissADME analysis:
| Property | Description for this compound |
|---|---|
| IUPAC Name | Not specified in search results |
| Chemical Formula | C~30~H~32~O~9~ [2] |
| Molecular Weight | 536.57 g/mol [2] |
| Heavy Atoms | 39 [2] |
| Structure | Dibenzocyclooctadiene skeleton with various substituents [1] |
This compound is one of the many lignans present in the fruits and other parts of the Schisandra chinensis plant [3] [2].
Lignans in complex plant extracts are typically identified using chromatographic and mass spectrometric techniques. The general workflow for processing and analyzing Schisandra chinensis to identify compounds like this compound is as follows:
While this compound is recognized as a constituent of Schisandra chinensis, the search results indicate that its individual biological activities and mechanisms of action are not as extensively characterized as other lignans from the same plant, such as Gomisin A or Schisandrin B.
The table below summarizes the key quantitative findings from preclinical studies on Gomisin G.
| Activity/Effect | Experimental Model | Dosage/Concentration | Key Results | Citation |
|---|---|---|---|---|
| Anti-Cancer (Colon) | LoVo colon cancer cells | 1, 5, 10 μM for 3-5 days | Suppressed cell viability & colony formation; induced apoptosis (increased sub-G1 population, cleaved PARP/Caspase-3); ↓ p-AKT, cyclin D1, p-Rb. | [1] |
| Anti-Cancer (Breast) | MDA-MB-231 and MDA-MB-468 (TNBC cells) | 1, 5, 10 μM for 3-5 days | Suppressed viability in TNBC cells; induced G1 cell cycle arrest; ↓ p-AKT, cyclin D1 (via proteasome), p-Rb. No apoptosis induction. | [2] |
| CYP Enzyme Inhibition | Human CYP3A4 and CYP3A5 enzymes | In vitro assay | Inhibited CYP3A4/5 activities; predicted to significantly increase AUC of co-administered drugs metabolized by CYP3A. | [3] |
| Anti-HIV Activity | H9 lymphocytes infected with HIV-1 | EC₅₀ = 0.006 μg/mL | Inhibited viral replication. | [4] |
| Cytotoxicity | Human HL60 cells | IC₅₀ = 48.3 μM | Showed cytotoxic effect. | [4] |
This compound primarily exerts its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.
This compound mechanism: suppresses PI3K/AKT signaling, reducing Cyclin D1 and phospho-Rb to induce G1 arrest; promotes apoptosis in some cancers. [1] [2]
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
Cell Viability (MTT) Assay [1] [2]
Colony Formation Assay [1]
Apoptosis Detection (Annexin V/PI Staining) [1] [2]
Experimental workflow for this compound research, covering viability, mechanism, apoptosis, and cell cycle assays. [1] [2]
Gomisin G is a dibenzocyclooctadiene lignin with the molecular formula C30H32O9 and a molecular weight of 536.57 g/mol [1] [2]. Its CAS registry number is 62956-48-3 [1] [2]. It is a white to off-white solid with predicted solubility in DMSO of approximately 93.18 mM [1] [2].
As a specialized research chemical, this compound is available from suppliers like MedChemExpress and Sigma-Aldrich, with prices for 5 mg ranging from approximately $420 to $433 [1] [2]. It is labeled "For research use only" and is not for human consumption [1].
This compound exhibits a range of pharmacological activities. The table below summarizes key quantitative data from preclinical studies.
| Pharmacological Activity | Experimental Model | Key Metrics & Results | Cited Source |
|---|---|---|---|
| Anti-HIV Activity | H9 cells infected with HIV-1 | EC₅₀ = 0.006 μg/mL (≈ 0.011 μM) [1] | [1] |
| Anti-Cancer Activity (TNBC) | MDA-MB-231 & MDA-MB-468 cell lines | Inhibited cell viability; induced G1 phase cell cycle arrest [3] | [3] |
| Anti-Cancer Activity (Colon) | LoVo cell line | IC₅₀ = 38.2 μM (Antioxidant); 48.3 μM (Cytotoxicity) [1] | [1] |
| Anti-Inflammatory & Muscle Atrophy | C2C12 myotubes; Immobilized mouse model | 1 mg/kg/day (in vivo) recovered grip strength; suppressed degradation factors in vitro [1] | [1] |
| Content Enhancement | S. chinensis fruit with NO & heat stress | Increased level by 8.18-fold [4] [5] | [4] [5] |
This compound's therapeutic effects result from its multi-target mechanism of action, with the most detailed evidence in triple-negative breast cancer (TNBC).
The diagram below illustrates the experimentally observed mechanism of this compound in TNBC cells like MDA-MB-231, based on the search results [1] [3].
Key points of this mechanism:
For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited literature.
This protocol outlines methods for evaluating this compound's effects on TNBC cell viability and mechanism.
This method describes using stress to increase this compound content in Schisandra chinensis fruits.
This compound has a molecular weight of 536.57 g/mol, containing 39 heavy atoms [6]. Like other Schisandra lignans, it may face challenges such as poor water solubility and extensive first-pass metabolism, potentially leading to low systemic bioavailability [6]. These properties are crucial considerations for its development as a therapeutic agent.
This compound is a high-potency lignan with exciting therapeutic potential. Research indicates promising anticancer and antiviral applications, though clinical development faces challenges including low solubility and bioavailability [6]. Future work should focus on developing novel drug delivery systems to improve its pharmacokinetic profile and further validating its mechanisms and efficacy in advanced disease models.
The table below summarizes the experimentally determined DMSO solubility data for several lignans from Schisandra chinensis, as reported in a screening study [1].
| Compound Name | DMSO Solubility (mM) |
|---|---|
| Gomisin J | 257.43 mM |
| Tigloylgomisin P | 97.17 mM |
| Gomisin A | 48.02 mM |
| Schisandrin C | 21.67 mM |
This data demonstrates a range of solubilities. Although Gomisin G itself is not listed, the values for Gomisin A (48.02 mM) and Schisandrin C (21.67 mM) provide a reasonable benchmark for the solubility you might expect from a similar lignan structure [1].
The solubility data was obtained under specific experimental conditions. Here are the key methodological details from the study:
The diagram below summarizes the typical research workflow for studying Schisandra lignans, from extraction to investigating biological activity, as reflected across the search results [1] [3] [4].
The following table consolidates the core technical data available for Gomisin G from the search results.
| Property | Details |
|---|---|
| Chemical Name | This compound [1] [2] [3] |
| CAS Number | 62956-48-3 [1] [2] [4] |
| Molecular Formula | C₃₀H₃₂O₉ [1] [2] [3] |
| Molecular Weight | 536.57 g/mol [1] [2] [3] |
| Chemical Family | Dibenzocyclooctadiene Lignan [5] [6] |
| Source Plant | Schisandra chinensis (Fruit) [1] [5] [6] |
| Reported Pharmacological Activities | Anti-HIV, anti-liver cancer, anti-inflammatory, activity against triple-negative breast cancer cells, improves muscle strength in disuse atrophy models [1] [7]. |
| Key Pharmacological Mechanisms | - Suppresses AKT phosphorylation & causes G1 cell cycle arrest in cancer cells [1].
While a full extraction protocol is not provided, research methodologies confirm that this compound is identified and analyzed using advanced chromatographic techniques, primarily from extracts of the Schisandra chinensis fruit.
The workflow for the analytical identification of this compound in plant samples can be summarized as follows:
| Activity / Assay | Cell Line / System | Result / Value | Context / Note |
|---|---|---|---|
| Anti-HIV [1] | H9 cells (infected with HIV-1 3B) | EC~50~ = 0.011 µM | Inhibition of viral replication (p24 antigen ELISA) |
| Cytotoxicity [1] | Human HL-60 cells | IC~50~ = 48.3 µM | XTT assay |
| Antioxidant [1] | Human HL-60 cells | IC~50~ = 38.2 µM | Inhibition of TPA-stimulated H~2~O~2~ production |
| Anti-Colon Cancer [2] | LoVo cells | Growth Inhibition | Dose & time-dependent (1-10 µM, 3-5 days); MTT assay |
| Anti-Colon Cancer [2] | LoVo cells | Induced Apoptosis | Increased sub-G1 population, PARP cleavage (10 µM, 24h) |
| Anti-Breast Cancer [1] | MDA-MB-231 & MDA-MB-468 cells | Selective Growth Inhibition | Dose-dependent (1-10 µM, 3-5 days); MTT assay |
For researchers looking to replicate or design related studies, here are the methodologies from key experiments.
This protocol was used to determine Gomisin G's effect on the viability of LoVo colon cancer cells [2].
This protocol was used to investigate the mechanism of action, such as apoptosis induction via PARP cleavage in LoVo cells [2].
This protocol was used to assess this compound's effect on the cell cycle in LoVo cells, showing accumulation in the sub-G1 phase [2].
The anti-cancer activity of this compound, particularly in colon cancer cells, involves the inhibition of key signaling pathways and the induction of apoptosis. The diagram below illustrates this mechanism.
This compound inhibits AKT phosphorylation, leading to cell cycle arrest and apoptosis.
It's important to note that the available data on this compound is promising but not exhaustive.
Mechanism of Action: Gomisin G, a lignan isolated from Schisandra chinensis, exhibits significant anti-proliferative and pro-apoptotic effects in human colon cancer cells (LoVo cell line). The proposed mechanism involves the suppression of the PI3K-AKT signaling pathway, a key driver of cell survival and growth. This suppression leads to a cascade of events including cell cycle arrest and the induction of mitochondrial apoptosis [1].
Key Experimental Findings: The following table summarizes the quantitative findings from the key study on this compound's effects in LoVo colon cancer cells [1].
| Experimental Model | Treatment | Key Findings | Significance/Outcome |
|---|---|---|---|
| Cell Viability (MTT Assay) | This compound (1, 5, 10 μM) for 3 & 5 days | Significant, dose- and time-dependent suppression of cell viability. | This compound was the most effective among several similar Gomisin compounds (D, J, N, O). |
| Clonogenic Survival | This compound (10 μM) for 10 days | Significant reduction in the number and size of cell colonies. | Demonstrates long-term suppression of proliferative capacity. |
| Apoptosis (Annexin V/PI Staining) | This compound (10 μM) for 24 hours | Increased population of Annexin V-positive cells. | Confirms induction of programmed cell death. |
| Apoptosis (Western Blot) | This compound (10 μM) | Increased levels of cleaved PARP and cleaved Caspase-3. | Molecular confirmation of apoptosis activation. |
| Cell Cycle Analysis (PI Staining) | This compound (10 μM) for 72 hours | Remarkable accumulation of cells in the sub-G1 phase. | Sub-G1 phase is indicative of apoptotic cells with fragmented DNA. |
| Cell Cycle (Western Blot) | This compound (10 μM) | Reduced levels of Cyclin D1 and phosphorylated Rb protein. | Explains cell cycle arrest and halting of proliferation. |
| Signaling Pathway (Western Blot) | This compound (10 μM) | Reduced phosphorylation level of AKT (pAKT). | Identifies suppression of PI3K-AKT as a key mechanistic pathway. |
This protocol is adapted from the methodology described by [1].
3.1. Cell Viability Assay (MTT Assay)
3.2. Colony Formation Assay
3.3. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
3.4. Cell Cycle Analysis by PI Staining
3.5. Protein Expression Analysis by Western Blotting
The diagram below summarizes the experimentally demonstrated mechanistic workflow of this compound in LoVo colon cancer cells.
This compound is a lignan compound derived from the fruits of Schisandra chinensis, a plant traditionally used in herbal medicine across Korea, China, Japan, and Russia [1]. This natural product has gained significant attention in recent years due to its promising anti-cancer properties, particularly against aggressive cancer types. Recent investigations have demonstrated that this compound exhibits potent anti-proliferative activity against colon cancer cells by targeting key intracellular signaling pathways and inducing programmed cell death [1] [2]. The compound belongs to a class of schisandra lignans that have documented anti-inflammatory, antioxidant, and hepatoprotective effects, positioning this compound as a compelling candidate for drug development [1].
The significance of this compound in oncology research stems from its multi-faceted mechanism of action, which includes suppression of cancer cell viability, induction of apoptotic cell death, and inhibition of cell cycle progression [1] [2]. Colorectal cancer remains the fourth leading cause of cancer-related deaths globally, with approximately 700,000 deaths reported annually out of 1.4 million diagnosed cases in 2012 alone [1]. The prognosis for colorectal cancer patients depends heavily on the stage of metastasis, with a 5-year survival rate of around 65.2% [1]. The limitations of conventional therapies in treating advanced metastatic disease underscore the urgent need for novel therapeutic agents like this compound that can target critical cell survival pathways in cancer cells.
Apoptosis, or programmed cell death, is a fundamental biological process characterized by a series of morphological and biochemical changes in cells [3]. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet to the outer leaflet of the plasma membrane [4]. This loss of membrane asymmetry serves as a specific recognition signal for phagocytic cells to engulf apoptotic cells, preventing the release of harmful cellular contents and subsequent inflammatory responses [4]. In viable cells, PS is predominantly located on the inner membrane surface, but during early apoptosis, this phospholipid becomes exposed on the cell exterior while membrane integrity remains largely intact [4].
The Annexin V assay capitalizes on this phenomenon by utilizing recombinant Annexin V protein, which binds with high affinity to exposed PS in a calcium-dependent manner [4] [5]. When conjugated to fluorochromes such as FITC, Annexin V serves as a sensitive probe for detecting early apoptotic cells via flow cytometry or fluorescence microscopy [4]. The assay is typically combined with a membrane-impermeant DNA-binding dye such as propidium iodide (PI) to distinguish between early apoptotic cells (Annexin V+/PI−), late apoptotic/necrotic cells (Annexin V+/PI+), and viable cells (Annexin V−/PI−) [4] [5]. This differentiation capability makes the Annexin V/PI dual staining approach particularly valuable for assessing the stage of cell death and confirming the apoptotic nature of observed cytotoxicity.
Table 1: Comparison of Major Apoptosis Detection Methods
| Method | Detection Principle | Stage of Apoptosis Detected | Advantages | Limitations |
|---|---|---|---|---|
| Annexin V Assay | PS externalization on cell membrane | Early apoptosis | High specificity for early apoptosis, live cell analysis, quantitative | Cannot distinguish apoptosis from other PS-exposing cell death forms |
| TUNEL Assay | DNA fragmentation | Late apoptosis | Specific for DNA strand breaks, works on tissue sections | Requires cell fixation, later apoptosis stage detection |
| Caspase Activity Assays | Caspase enzyme activation | Mid-stage apoptosis | Provides mechanistic insight into apoptotic pathways | Requires cell lysis, endpoint assay only |
| Mitochondrial Membrane Potential | ΔΨm disruption using JC-1 or TMRM | Early-mid apoptosis | Can detect stress before PS externalization | Technically challenging, requires specific dyes |
| Western Blot for Apoptotic Markers | Cleavage of PARP, caspases | Mid-late apoptosis | Confirms molecular mechanisms of apoptosis | Semi-quantitative, requires cell lysis |
While several methods exist for detecting apoptosis, the Annexin V assay offers distinct advantages for early apoptosis detection and live cell analysis [4]. Unlike TUNEL assays that detect DNA fragmentation occurring in later stages of apoptosis, or caspase activity assays that require cell lysis, the Annexin V method allows for real-time, quantitative analysis of apoptosis in intact cells [4]. This capability makes it particularly suitable for high-throughput screening of potential therapeutic compounds like this compound. However, researchers should note that Annexin V staining cannot differentiate between apoptosis and other forms of programmed cell death that involve PS externalization, such as necroptosis [4]. Therefore, complementary methods are often employed to confirm apoptotic mechanisms.
Table 2: Summary of Experimental Findings on this compound Effects in Colon Cancer Cells
| Parameter Assessed | Experimental Method | Key Findings | Significance | Reference |
|---|---|---|---|---|
| Cell Viability | MTT assay | Dose- and time-dependent suppression of LoVo cell viability; significant inhibition at 10 μM | Confirms direct anti-proliferative effect | [1] |
| Clonogenic Capacity | Colony formation assay | Remarkable reduction in colony numbers after 10-day this compound (10 μM) treatment | Demonstrates long-term growth suppression | [1] |
| Apoptosis Induction | Annexin V staining | Increased Annexin V-positive cells following this compound treatment | Confirms apoptosis as cell death mechanism | [1] [2] |
| Apoptotic Markers | Western blot | Increased cleaved PARP and caspase-3 levels | Validates activation of apoptotic pathways | [1] [2] |
| Cell Cycle Analysis | Flow cytometry (PI staining) | Accumulation of cells in sub-G1 phase; reduced cyclin D1 and pRb | Indicates cell cycle arrest and DNA fragmentation | [1] |
| AKT Signaling | Western blot | Reduced phosphorylation of AKT protein | Identifies potential molecular target | [1] [2] |
The experimental data collectively demonstrate that this compound exerts potent anti-cancer effects through multiple complementary mechanisms. The dose-dependent and time-dependent suppression of cell viability indicates the compound's direct cytotoxicity against colon cancer cells [1]. More importantly, the significant reduction in colony formation capacity suggests that this compound not only kills existing cancer cells but also prevents the long-term proliferative potential of surviving cells, a crucial property for preventing cancer recurrence [1]. The induction of apoptosis is confirmed through multiple complementary approaches, including Annexin V staining, which detects early apoptotic events, and western blot analysis of characteristic apoptotic markers like cleaved PARP and caspase-3 [1] [2].
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway plays a vital role in intracellular signal transduction processes regulating proliferation, apoptosis, survival, and cell cycle progression [1]. This pathway is frequently dysregulated in various human cancers, including colorectal cancer, where expressions of phospho-AKT and AKT have been found to be higher in cancer tissues compared to healthy tissues [1]. This compound appears to target this critical pathway by reducing phosphorylation levels of AKT, thereby suppressing PI3K-AKT signaling and its pro-survival effects [1] [2].
In addition to modulating AKT signaling, this compound impacts cell cycle regulatory components [1]. Treatment with this compound significantly reduces the levels of cyclin D1 and phosphorylated retinoblastoma tumor suppressor protein (Rb), both crucial regulators of cell cycle progression [1]. The reduction of these proteins effectively curtails cell cycle progression, contributing to the anti-proliferative effects observed in this compound-treated colon cancer cells. Furthermore, the accumulation of cells in the sub-G1 phase, representative of apoptotic cells with fragmented DNA, provides additional evidence of this compound's capacity to induce programmed cell death [1]. These multifaceted mechanisms collectively contribute to the suppressive effects of this compound on colon cancer growth, positioning it as a promising therapeutic candidate worthy of further investigation.
The following protocol provides a standardized method for detecting this compound-induced apoptosis using Annexin V staining, adapted from established methodologies with optimization for compound screening [4] [5] [6].
Cell Preparation and Treatment:
Cell Harvesting:
Annexin V Staining:
Propidium Iodide Staining and Analysis:
Flow Cytometry Gating Strategy:
Quantification:
To confirm apoptosis induction by this compound through molecular markers, western blot analysis can be performed for key apoptotic proteins [1]:
To evaluate this compound's effects on cell cycle progression and sub-G1 accumulation [1]:
Figure 1: Experimental workflow for assessing this compound-induced apoptosis using Annexin V staining. The sequential process begins with cell culture and treatment, progresses through staining procedures, and culminates in analysis and data interpretation. Complementary assays provide validation of results.
Figure 2: Molecular mechanisms of this compound-induced apoptosis in colon cancer cells. This compound suppresses AKT phosphorylation and induces cell cycle arrest, leading to phosphatidylserine externalization, caspase activation, PARP cleavage, and DNA fragmentation—hallmarks of apoptotic cell death.
When implementing Annexin V assays to study this compound-induced apoptosis, several technical aspects require careful optimization to ensure reliable and reproducible results:
Table 3: Troubleshooting Guide for Annexin V Apoptosis Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background in Controls | Excessive trypsinization, improper buffer composition, prolonged sample processing | Optimize trypsinization time, verify calcium concentration in buffer, reduce processing time |
| Weak Annexin V Signal | Insufficient Annexin V concentration, inadequate incubation time, expired reagents | Titrate Annexin V concentration, extend incubation to 15 min, use fresh reagents |
| Excessive PI Staining in Viable Population | Membrane damage during processing, excessive centrifugation speed, toxic effects | Gentler processing, reduce centrifugation force, include viability controls |
| Inconsistent Results Between Replicates | Inconsistent cell counting, variable treatment timing, flow cytometer fluctuations | Standardize cell counting method, synchronize treatment timing, calibrate flow cytometer |
The comprehensive application notes and protocols presented herein demonstrate that this compound induces apoptosis in colon cancer cells through a mechanism involving AKT signaling inhibition and activation of intrinsic apoptotic pathways [1] [2]. The Annexin V staining protocol provides a robust and reproducible method for detecting early apoptotic events in this compound-treated cells, with complementary western blot and cell cycle assays offering validation through distinct molecular markers. The quantitative data summarized from peer-reviewed studies indicate that this compound exhibits dose-dependent cytotoxicity against colon cancer cells, with significant effects observed at 10 μM concentration [1].
The implications of these findings extend beyond basic research to potential therapeutic applications. The multi-targeted mechanism of this compound, simultaneously affecting cell survival pathways (AKT), cell cycle regulation (cyclin D1, pRb), and apoptotic execution (caspase-3, PARP), suggests potential advantages over single-target agents [1]. Furthermore, the documented effects on triple-negative breast cancer cells indicate that this compound may have broader applicability across cancer types [1]. As drug development professionals continue to explore natural products as sources of novel chemotherapeutic agents, this compound represents a promising candidate worthy of further investigation, particularly in combination studies with conventional chemotherapeutic agents to assess potential synergistic effects.
Gomisin G, a lignan isolated from Schisandra chinensis berries, has shown significant suppressive effects on the growth of colon cancer cells. The primary mechanisms identified are the inhibition of the PI3K/AKT signaling pathway, induction of apoptosis, and arrest of cell cycle progression [1] [2].
This compound exerts its effects primarily by attenuating the PI3K/AKT pathway, a crucial regulator of cell survival and proliferation. The following diagram illustrates this mechanism and its downstream consequences on the cell cycle and apoptosis.
Diagram 1: this compound suppresses PI3K/AKT signaling, inducing cell cycle arrest and apoptosis.
The anticancer effects of this compound are quantifiable through various cellular assays. Key findings include:
Table 1: Summary of Key Experimental Findings for this compound in LoVo Colon Cancer Cells
| Assay Type | Key Observation | Reported Change/Effect |
|---|---|---|
| MTT Assay | Cell Viability | Significant, dose- and time-dependent suppression [1] |
| Colony Formation | Long-term Proliferation | Significant reduction in colony numbers [1] |
| Western Blot | AKT Phosphorylation (pAKT) | Reduced level [1] |
| Cleaved PARP | Increased level [1] | |
| Cleaved Caspase-3 | Increased level [1] | |
| Cyclin D1 | Reduced level [1] | |
| Phospho-Rb (pRb) | Reduced level [1] | |
| Flow Cytometry | Sub-G1 Population | Remarkable accumulation [1] [2] |
| (Annexin V/PI) | Apoptotic Cells | Significant induction [1] |
Below is a generalized workflow for evaluating the anticancer effects of this compound, from cell culture to data analysis.
Diagram 2: Experimental workflow for evaluating this compound effects.
This compound is a lignan compound extracted from the fruits of Schisandra chinensis, a plant traditionally used in herbal medicine across Korea, China, Japan, and Russia. This natural product has gained significant attention in oncology research due to its potent anticancer properties against various cancer types, including colon cancer and triple-negative breast cancer. This compound belongs to a class of bioactive compounds called Gomisins, which have demonstrated diverse therapeutic potentials including anti-inflammatory, antioxidant, and anti-cancer activities. The compound's unique chemical structure enables it to modulate key cellular signaling pathways involved in cancer progression and survival, making it a promising candidate for drug development. [1] [2]
Recent studies have illuminated the multifaceted mechanism by which this compound exerts its antitumor effects, particularly through the suppression of cancer cell proliferation and induction of programmed cell death. Unlike conventional chemotherapy agents that often cause significant side effects, this compound appears to target cancer cells more selectively, which could potentially lead to improved therapeutic outcomes with reduced toxicity. The growing body of evidence supporting this compound's anticancer efficacy has positioned it as an attractive subject for further pharmacological investigation and potential clinical translation in cancer treatment regimens. [1]
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Source | Fruits of Schisandra chinensis |
| Chemical Class | Lignan |
| Purity | ≥98% (as determined by HPLC) |
| Biological Activities | Anti-cancer, anti-inflammatory, anti-HIV, liver protectant |
| Solubility | DMSO (10 mg/mL stock concentration) |
| Storage | -20°C, protected from light |
The colony formation assay, also known as the clonogenic assay, is a fundamental technique in cancer research that evaluates the ability of a single cell to proliferate indefinitely into a colony of 50 or more cells, reflecting its long-term reproductive capacity. This assay was originally developed in the 1950s by Theodore Puck and Philip Marcus to study the effects of radiation on mammalian cells and has since become a gold standard for assessing the impact of cytotoxic agents, including potential anticancer compounds like this compound. The assay identifies "reproductive cell death," where cells appear viable but have lost the ability to divide and form colonies, providing crucial information about treatment effectiveness that short-term viability assays often miss. [3]
The biological significance of the colony formation assay lies in its ability to measure the clonogenic potential of cancer cells after treatment, which directly correlates with tumor regrowth potential in clinical settings. A colony is defined as a cluster of at least 50 cells, representing approximately 5-6 divisions from a single progenitor cell. This threshold was established because it confirms sustained proliferation through multiple cell cycles, easily visible after staining, and indicates that cells have overcome critical arrest or crisis points. For cancer drug development, this assay provides invaluable insights into the long-term inhibitory effects of therapeutic candidates like this compound, beyond immediate cytotoxicity measurements. [3]
Cell Preparation and Seeding:
Treatment and Incubation:
Fixation, Staining and Analysis:
Diagram 1: Colony formation assay workflow for evaluating this compound effects
Apoptosis induction is a key mechanism through which this compound exerts its anticancer effects. In LoVo colon cancer cells, treatment with 10 μM this compound for 24 hours significantly increased apoptosis, as demonstrated by Annexin V staining and elevated levels of cleaved PARP and caspase-3, which are hallmark biochemical indicators of apoptotic cell death. This programmed cell death pathway represents a crucial therapeutic target in oncology, as it enables the selective elimination of malignant cells while minimizing damage to normal tissues. The ability of this compound to activate this intrinsic cell suicide program underscores its potential as a targeted therapeutic agent with a defined molecular mechanism of action. [1] [2]
Flow cytometry protocol for apoptosis detection using Annexin V/PI staining:
Cell cycle disruption represents another critical anticancer mechanism of this compound. Treatment of LoVo cells with 10 μM this compound for 72 hours resulted in a remarkable accumulation of cells in the sub-G1 phase, which corresponds to apoptotic cells with fragmented DNA. Furthermore, this compound treatment led to reduced expression of cyclin D1 and decreased phosphorylation of the retinoblastoma (Rb) protein, indicating a disruption in normal cell cycle progression, particularly at the G1 to S phase transition. This dual impact on both cell death and cell cycle regulation enhances this compound's therapeutic potential by simultaneously inhibiting cancer proliferation and promoting tumor suppression. [1] [2]
Cell cycle analysis protocol using propidium iodide staining:
Western blot analysis reveals that this compound modulates key signaling pathways in cancer cells. In LoVo colon cancer cells, treatment with this compound significantly reduced phosphorylation of AKT, indicating suppression of the PI3K-AKT signaling pathway, which plays a vital role in cell survival, proliferation, and metabolism. This pathway attenuation contributes to the observed anticancer effects, as hyperactivation of AKT signaling is frequently observed in various cancers and associated with treatment resistance and poor prognosis. Additionally, this compound did not significantly affect ERK or p38 phosphorylation, suggesting a selective mechanism of action focused on the PI3K-AKT axis rather than broad-spectrum kinase inhibition. [1]
Western blot protocol for signaling pathway analysis:
Diagram 2: this compound mechanism of action in colon cancer cells
Table 2: Quantitative Effects of this compound on Cancer Cells
| Cancer Type | Cell Line | Assay | Concentration | Treatment Duration | Key Results |
|---|---|---|---|---|---|
| Colon Cancer | LoVo | MTT | 1-10 μM | 3-5 days | Dose-dependent viability reduction [1] |
| Colon Cancer | LoVo | Colony Formation | 10 μM | 10 days | Significant colony reduction [1] |
| Colon Cancer | LoVo | Apoptosis (Annexin V) | 10 μM | 24 hours | Increased apoptotic cells [1] |
| Colon Cancer | LoVo | Cell Cycle | 10 μM | 72 hours | Sub-G1 phase accumulation [1] |
| Colon Cancer | LoVo | Western Blot | 10 μM | 24 hours | Reduced p-AKT, increased cleaved PARP and caspase-3 [1] |
| Breast Cancer | MDA-MB-231 | MTT | 1-10 μM | 3-5 days | Dose-dependent viability reduction [1] |
Table 3: Comparison of Gomisin Compounds in LoVo Colon Cancer Cells
| Compound | Concentration | Viability Inhibition | Notes |
|---|---|---|---|
| This compound | 10 μM | Strong inhibition | Most potent among tested compounds [1] |
| Gomisin N | 10 μM | Mild inhibition | Moderate effect [1] |
| Gomisin O | 10 μM | No significant inhibition | Used as negative control [1] |
| Gomisin D | 10 μM | No significant inhibition | Minimal effect [1] |
| Gomisin J | 10 μM | No significant inhibition | Minimal effect [1] |
The comprehensive data on this compound supports its potential translation into several research and development applications. First, it serves as a lead compound for the development of novel colon cancer therapeutics, particularly given its efficacy against LoVo cells, which originated from a metastatic tumor nodule and represent an advanced disease model. Second, the compound provides a chemical probe for studying PI3K/AKT signaling in gastrointestinal cancers, enabling researchers to explore pathway dynamics and identify potential biomarkers of response. Third, this compound could be utilized in combination therapy approaches, potentially enhancing the efficacy of existing chemotherapeutic agents while reducing required doses and associated toxicities. [1] [2]
This compound demonstrates significant potential as a therapeutic agent against colon cancer through its multi-faceted mechanism of action involving AKT pathway suppression, apoptosis induction, and cell cycle disruption. The detailed protocols provided in this document enable researchers to consistently evaluate this compound's efficacy using standardized methodologies, particularly the colony formation assay which remains a gold standard for assessing long-term anticancer effects. The quantitative data summarized in this report highlight this compound's potency compared to related compounds, supporting its further development as a candidate for anticancer drug development. Future research directions should include combination studies with standard chemotherapeutic agents, in vivo validation using patient-derived xenograft models, and further elucidation of its molecular targets through proteomic and genomic approaches.
Gomisin G significantly suppresses the viability and colony formation of human colon cancer cells (LoVo cell line) in a dose- and time-dependent manner. Its anti-cancer activity is achieved through two primary mechanisms:
The following table summarizes the key experimental findings from a study on this compound in LoVo colon cancer cells.
Table 1: Summary of Key Experimental Findings on this compound in LoVo Cells [1]
| Experimental Assay | Key Finding | Implication |
|---|---|---|
| MTT Assay (Viability) | Significant suppression of cell viability in a dose- and time-dependent manner. | This compound inhibits colon cancer cell growth. |
| Colony Formation Assay | Significant reduction in the number of colonies after 10 days of treatment. | This compound has long-term, anti-proliferative effects. |
| Western Blot (Apoptosis) | Increased levels of cleaved PARP and cleaved Caspase-3. | This compound induces programmed cell death. |
| Annexin V/PI Staining | Increased percentage of Annexin V-positive cells. | Confirms the induction of apoptosis. |
| Western Blot (Signaling) | Reduced phosphorylation of AKT. | This compound suppresses the pro-survival PI3K/AKT pathway. |
| Cell Cycle Analysis | Accumulation of cells in the sub-G1 phase. | Represents apoptotic cells with fragmented DNA. |
| Western Blot (Cell Cycle) | Reduced levels of cyclin D1 and phosphorylated Rb. | This compound arrests cell cycle progression. |
Here are detailed methodologies for key experiments demonstrating this compound's effects.
This protocol assesses the cytotoxic and long-term anti-proliferative effects of this compound.
This protocol details the procedure for detecting changes in protein phosphorylation and expression.
This protocol is for the quantification of apoptotic cells using flow cytometry.
The following diagram illustrates the proposed mechanism of action of this compound in colon cancer cells, based on the findings summarized in this document.
This compound is a dibenzocyclooctadiene lignan compound isolated from the fruits of Schisandra chinensis, a plant traditionally used in Korean, Chinese, Japanese, and Russian herbal medicine. This natural product has gained significant attention in pharmacological research due to its diverse therapeutic potentials, including anti-inflammatory, anti-oxidant, and anti-cancer activities. Recent investigations have elucidated that one of this compound's primary mechanisms of action involves the inhibition of the PI3K-AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in human cancers. The significance of this pathway in oncogenesis makes this compound a promising candidate for targeted cancer therapy development, particularly against malignancies with limited treatment options such as triple-negative breast cancer (TNBC) and colorectal cancer.
The PI3K-AKT pathway represents one of the most frequently altered signaling networks in human cancers, with mutations occurring in various components including PI3K, AKT, and PTEN. This pathway mediates intracellular signal transduction processes that regulate essential cellular functions including proliferation, apoptosis, survival, and cell cycle progression. Under normal physiological conditions, PI3K activation generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, facilitating the recruitment and phosphorylation of AKT at two critical residues: Thr308 by PDK1 and Ser473 by mTORC2. Activated AKT subsequently phosphorylates numerous downstream substrates to promote cell survival and growth. In cancer, however, constitutive activation of this pathway through various mechanisms leads to uncontrolled cell proliferation and resistance to apoptosis. This compound's ability to target this pivotal pathway positions it as a valuable research tool and potential therapeutic agent.
This compound is sourced from the dried fruits of Schisandra chinensis (Turcz.) Baill., a woody climbing plant belonging to the Schisandraceae family. The compound can be obtained through chromatographic separation from crude extracts or purchased commercially from specialized phytochemical suppliers. For research applications, this compound is typically acquired from reputable vendors such as Biopurify Phytochemicals Ltd (Sichuan, China), with quality verification through analytical methods. The chemical purity of this compound should be confirmed using high-performance liquid chromatography (HPLC) systems fitted with RP-C18 columns, with mobile phases consisting of 65% aqueous acetonitrile at flow rates of 3.0 mL/min, and detection at 220 nm wavelength. Proper quality control ensures that the compound exhibits ≥98% purity before use in experimental systems [1] [2].
The compound is characterized as a lignan with a dibenzocyclooctadiene skeleton, distinguishing it from other classes of lignans. This unique structural configuration contributes to its biological activity and molecular interactions. For laboratory use, this compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO) at concentrations ranging from 10-100 mM, with aliquots stored at -20°C to prevent degradation. Appropriate vehicle controls should be included in all experiments, with final DMSO concentrations not exceeding 0.1% (v/v) to maintain cellular viability. When handling this compound, standard laboratory safety protocols for chemical reagents should be followed, though specific toxicity data for the compound is limited [2].
Table 1: Anti-Cancer Effects of this compound Across Different Cancer Cell Lines
| Cancer Type | Cell Line | Effective Concentration | Key Effects | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer | MDA-MB-231 | 10 μM for 72 hours | Suppressed viability by ~60%; G1 cell cycle arrest; Reduced cyclin D1 and pRb | [2] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 10 μM for 72 hours | Suppressed viability by ~55%; G1 cell cycle arrest | [2] |
| Colon Cancer | LoVo | 10 μM for 24-72 hours | Suppressed viability and colony formation; Induced apoptosis; Sub-G1 accumulation | [1] [3] |
| Breast Cancer (ER/PR+) | T47D | 10 μM for 72 hours | Mild reduction in pAKT; No significant effect on viability or cell cycle | [2] |
Extensive investigation of this compound's anti-cancer properties has demonstrated differential sensitivity across various cancer types. The compound exhibits particularly potent activity against triple-negative breast cancer (TNBC) cell lines, with significant suppression of cell viability observed at concentrations of 10 μM within 72 hours of treatment. In MDA-MB-231 and MDA-MB-468 TNBC models, this compound reduced viability by approximately 60% and 55%, respectively. Notably, the compound showed minimal effects on non-TNBC cell lines such as MCF-7, T47D, and ZR75-1 at equivalent concentrations, suggesting a selective action against more aggressive cancer subtypes. This selectivity enhances its potential therapeutic value for malignancies with limited treatment options [2].
In colon cancer models, this compound demonstrated robust anti-proliferative and pro-apoptotic effects. Treatment of LoVo colon cancer cells with 10 μM this compound significantly suppressed both short-term viability and long-term colony formation capacity. Beyond its growth-inhibitory properties, this compound induced substantial apoptosis in LoVo cells, as evidenced by increased Annexin V staining, elevated levels of cleaved PARP and caspase-3, and accumulation of cells in the sub-G1 phase. These findings indicate that this compound exerts dual anti-cancer mechanisms in colorectal cancer models, combining anti-proliferative and pro-apoptotic activities through modulation of the PI3K-AKT pathway [1] [3].
Table 2: Effects of this compound on Key Signaling Molecules in Cancer Cells
| Signaling Molecule | Effect of this compound | Functional Consequence | Cell Line Context |
|---|---|---|---|
| pAKT (Ser473) | Strong reduction | Inhibition of pro-survival signaling | MDA-MB-231, LoVo |
| Cyclin D1 | Decreased expression | G1 cell cycle arrest | MDA-MB-231, LoVo |
| pRb | Reduced phosphorylation | Cell cycle progression blockade | MDA-MB-231, LoVo |
| Cleaved PARP | Increased | Induction of apoptosis | LoVo |
| Cleaved Caspase-3 | Increased | Execution of apoptosis | LoVo |
| Bcl-2 family proteins | Modulation | Altered apoptotic threshold | LoVo |
Protocol 1: MTT Assay for Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable method for quantifying this compound's effects on cellular viability and metabolic activity.
Protocol 2: Colony Formation Assay for Long-Term Proliferation
The clonogenic or colony formation assay evaluates this compound's effects on the long-term proliferative capacity of cancer cells.
Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis Detection
Annexin V binding to externalized phosphatidylserine combined with propidium iodide (PI) staining allows discrimination of early apoptotic, late apoptotic, and necrotic cell populations.
Protocol 4: Cell Cycle Analysis by Propidium Iodide DNA Staining
Cell cycle distribution analysis reveals this compound's effects on cell cycle progression and can identify specific phase arrest.
Protocol 5: Western Blot Analysis of PI3K-AKT Pathway Components
Western blotting enables detection of changes in protein expression and phosphorylation status of key signaling molecules following this compound treatment.
The PI3K-AKT signaling pathway represents a central mechanism through which this compound exerts its anti-cancer effects. Under normal physiological conditions, growth factor receptor activation triggers PI3K-mediated phosphorylation of PIP₂ to PIP₃, which recruits AKT to the plasma membrane where it undergoes phosphorylation at two critical residues: Thr308 by PDK1 and Ser473 by mTORC2. Fully activated AKT then phosphorylates numerous downstream substrates that regulate essential cellular processes including survival, proliferation, metabolism, and growth. In cancer cells, this compound intervention disrupts this signaling cascade at the level of AKT phosphorylation, particularly reducing phosphorylation at the Ser473 residue. This inhibition leads to decreased activity of downstream effectors that promote cell survival and proliferation [1] [4] [2].
The following diagram illustrates the PI3K-AKT signaling pathway and the points of inhibition by this compound:
Beyond AKT inhibition, this compound profoundly impacts cell cycle progression through modulation of key regulatory proteins. In responsive cancer cell lines, this compound treatment consistently reduces expression of cyclin D1, a critical G₁-phase cyclin that partners with CDK4/6 to initiate cell cycle entry. This reduction occurs through both transcriptional regulation and post-translational mechanisms, including enhanced proteasomal degradation. Diminished cyclin D1 levels impair phosphorylation of the retinoblastoma protein (Rb), maintaining Rb in its active, growth-suppressive state bound to E2F transcription factors. Consequently, cells fail to transition through the G₁/S checkpoint, resulting in G₁ cell cycle arrest. This mechanism is particularly prominent in TNBC cells, where this compound induces dramatic G₁ accumulation without significant apoptosis, suggesting a primarily cytostatic effect in this context [2].
The differential response to this compound between cancer types highlights the complexity of its mechanism of action. While TNBC cells primarily undergo cell cycle arrest, colon cancer cells exhibit both growth inhibition and robust apoptosis following treatment. In LoVo colon cancer cells, this compound not only reduces cyclin D1 and pRb levels but also activates the intrinsic apoptotic pathway, evidenced by increased caspase-3 and PARP cleavage. This cell-type-specific variation in response may reflect differences in baseline signaling pathway activation, genetic backgrounds, or compensatory mechanisms. These distinctions have important implications for potential therapeutic applications, suggesting this compound may be most effective against malignancies dependent on cyclin D1 overexpression and constitutive PI3K-AKT signaling [1] [2] [3].
Table 3: Comparison of this compound with Other Schisandra Lignans
| Compound | Effects on PI3K-AKT | Anti-Cancer Activity | Other Biological Activities | Research Applications |
|---|---|---|---|---|
| This compound | Strong inhibition of AKT phosphorylation | TNBC, colon cancer | Anti-inflammatory, anti-HIV | PI3K-AKT pathway studies, TNBC research |
| Gomisin N | Inhibits PI3K-AKT in liver cancer | Liver cancer, leukemia | Anti-obesity, neuroprotective, anti-melanogenic | Liver cancer research, obesity studies, AD research |
| Gomisin O | Minimal effect on AKT | Weak or no anti-cancer activity | Limited reported activities | Negative control in Gomisin studies |
| Schisandrin B | Not well characterized | Limited data | Antioxidant, neuroprotective | Antioxidant research |
The Schisandra chinensis plant produces multiple structurally related lignan compounds with varying biological activities. Among these, Gomisin N has been extensively studied and demonstrates a broader range of pharmacological effects compared to this compound. In liver cancer models, Gomisin N suppresses PI3K-AKT signaling but also activates mTOR and inhibits ULK1, resulting in autophagy suppression alongside apoptosis induction. Additionally, Gomisin N exhibits significant anti-obesity effects by inhibiting adipogenesis through cell cycle arrest at the G₁/S transition and downregulation of key adipogenic transcription factors including C/EBPβ and PPARγ. Recent research has also revealed Gomisin N's potential in neurodegenerative disease, demonstrating rescue of cognitive impairment in Alzheimer's disease models through inhibition of GSK3β and activation of the Nrf2 antioxidant pathway. These diverse activities highlight both shared and distinct mechanisms among Schisandra lignans [5] [6] [7].
The structural similarities between this compound and other lignans like Gomisin O provide valuable insights for structure-activity relationship studies. While this compound exhibits potent anti-cancer activity through PI3K-AKT inhibition, Gomisin O—despite structural similarities—shows minimal effects on cancer cell viability or AKT phosphorylation. This marked difference in biological activity makes Gomisin O an excellent negative control in experiments designed to validate this compound's specific mechanisms of action. The comparative inactivity of Gomisin O also suggests that specific structural features, potentially the arrangement of substituents on the dibenzocyclooctadiene skeleton, are critical for AKT inhibition and anti-cancer efficacy [1].
The compelling preclinical data on this compound supports its further development as a potential therapeutic agent, particularly for cancer subtypes with limited treatment options. Its potent activity against triple-negative breast cancer is especially promising given the absence of targeted therapies for this aggressive breast cancer subtype. TNBC lacks estrogen receptor, progesterone receptor, and HER2 expression, eliminating established endocrine and HER2-targeted treatment options. The dependence of many TNBCs on PI3K-AKT signaling for survival and growth makes this pathway an attractive therapeutic target. This compound's ability to suppress AKT phosphorylation and downstream signaling events positions it as a candidate for targeted therapy development against this challenging malignancy. Future research should focus on optimizing this compound's pharmacological properties, including its bioavailability, metabolic stability, and tumor penetration [2].
For colorectal cancer, this compound's dual mechanism of action—combining anti-proliferative and pro-apoptotic effects—addresses two key hallmarks of cancer simultaneously. The compound's ability to induce apoptosis in LoVo colon cancer cells through caspase-3 and PARP activation suggests potential utility in advanced or metastatic disease where evasion of apoptosis contributes to treatment resistance. Future studies should explore this compound's efficacy in combination with standard chemotherapeutic agents used in colorectal cancer treatment, such as 5-fluorouracil, oxaliplatin, and irinotecan. Such combination approaches may enhance therapeutic efficacy while potentially allowing dose reduction of conventional chemotherapeutics to mitigate toxicity. The development of this compound as an adjunct therapy could potentially help overcome resistance mechanisms and improve outcomes in advanced colorectal cancer [1] [3].
When incorporating this compound into research programs, several experimental design considerations optimize data quality and interpretation. First, appropriate cell line selection is crucial, with inclusion of both sensitive (e.g., MDA-MB-231, LoVo) and resistant (e.g., T47D) models to establish specificity and mechanism. Second, comprehensive dosing should include a range of concentrations (1-10 μM) and time points (24-72 hours) to capture both acute signaling changes and longer-term functional outcomes. Third, inclusion of relevant controls is essential, with Gomisin O serving as an excellent negative control due to structural similarity without biological activity. Vehicle controls (DMSO at equivalent concentrations) and positive controls for specific assays (e.g., staurosporine for apoptosis assays) further strengthen experimental design [1] [2].
For mechanistic studies, a multi-assay approach provides complementary evidence of this compound's effects. Combining western blot analysis of pathway components with functional assays (viability, apoptosis, cell cycle) establishes correlation between molecular changes and phenotypic outcomes. Investigation of both early signaling events (AKT phosphorylation within hours of treatment) and delayed consequences (cell cycle arrest and apoptosis after 24-72 hours) provides a comprehensive understanding of the temporal sequence of this compound's actions. Additionally, rescue experiments through constitutive AKT activation or cyclin D1 overexpression can further validate the proposed mechanism of action. For in vivo translation, development of appropriate formulation strategies may be necessary to address this compound's physicochemical properties and potential metabolic limitations [1] [2] [3].
This compound represents a naturally derived inhibitor of the PI3K-AKT signaling pathway with demonstrated efficacy across multiple cancer models. Its ability to suppress AKT phosphorylation, downregulate cyclin D1, impair Rb phosphorylation, and induce cell cycle arrest positions it as a valuable research tool for investigating this critical oncogenic pathway. The compound's pro-apoptotic activity in certain cellular contexts further expands its potential applications. The provided application notes and detailed protocols establish a foundation for standardized investigation of this compound's mechanisms and efficacy, enabling reproducible research across laboratories. As interest in targeted cancer therapies continues to grow, this compound offers a promising starting point for development of novel interventions against aggressive malignancies with activated PI3K-AKT signaling.
The table below summarizes what is known about Gomisin G and the LoVo cell line from the search results.
| Aspect | Available Information | Key Points / Gaps |
|---|---|---|
| This compound | A dibenzocyclooctadiene lignan from Schisandra species [1] [2] | Molecular Weight: 536.57 g/mol [1]. General Anticancer Mechanism: Triggers apoptosis, cell cycle arrest, and disrupts cancer signaling pathways (e.g., MAPK, PI3K/Akt) [2]. |
| LoVo Cell Line | A human colon adenocarcinoma cell line [3] [4] [5] | Key Mutations: KRAS (p.G13D), APC [4]. Model Use: Drug screening, studying multidrug resistance and MSI-H biology [3] [4]. |
| Direct Evidence | No studies were found that specifically tested this compound on LoVo cells. | This is the primary gap in the literature. Its effect on this specific cell line remains unverified. |
Based on general principles of anticancer drug discovery and the known biology of the targets, the following workflow outlines a logical approach to investigate this compound's activity. The diagram below maps out this proposed multi-stage process.
This initial stage aims to establish a proof of concept and determine the most promising directions for subsequent research.
Cell Viability and Proliferation (e.g., MTT/XTT Assay)
Clonogenic Survival Assay
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Migration and Invasion Assays
This stage seeks to understand the molecular changes underlying the phenotypic effects observed in Stage 1.
Protein Expression Analysis (Western Blot)
Gene Expression Profiling (RNA-seq)
Gomisin G is a lignan analog isolated from the traditional herb Schisandra chinensis and exhibits promising pharmacological activities, including anti-tumor and anti-HIV properties [1]. Its metabolism and potential for herb-drug interactions (HDI) are significant concerns in drug development. These notes provide detailed methodologies to assess this compound's dual role as both a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing over 50% of marketed drugs [2] [3]. Understanding this interaction is crucial for predicting its clinical pharmacokinetics and potential interactions with co-administered drugs.
This protocol uses molecular docking to predict if this compound is metabolized by CYP3A4 and how strong CYP3A4 inhibitors might affect its metabolism [4].
Objective: To predict the metabolic behavior of this compound and its potential for metabolism-based drug-drug interactions with CYP3A4 inhibitors like ketoconazole.
Software Requirements: Molecular docking software (e.g., AutoDock), ChemDraw (or equivalent for ligand structure preparation), and protein visualization software.
Procedure:
Key Outputs and Interpretation:
The experimental workflow for this protocol is summarized in the following diagram:
Table 1: Summary of Molecular Docking Results for this compound as a CYP3A4 Substrate
| Parameter | Finding | Interpretation |
|---|---|---|
| Docking Pose | Successfully docked into CYP3A4 active site | This compound fits well into the enzyme's binding cavity [4]. |
| Distance to Heme Iron | 2.75 Å | The proximity to the catalytic center confirms it is a good substrate for CYP3A4 [4]. |
| Co-docking with Ketoconazole | Ketoconazole distance: 2.10 Å | The strong inhibitor ketoconazole binds closer to the heme, indicating it can effectively block this compound metabolism [4]. |
This section provides a protocol for in vitro assessment of this compound's inhibitory potential against CYP3A4 and the closely related CYP3A5 isoform.
The workflow for the inhibition assay is as follows:
Table 2: Summary of In Vitro Inhibition Data for this compound and Gomisin C [5] [6]
| Compound | Enzyme | Probe Substrate | IC₅₀ (μM) | Key Finding |
|---|---|---|---|---|
| This compound (GG) | CYP3A4 | Midazolam | 0.19 | Strong inhibitor, but generally less potent than Gomisin C against CYP3A4 [5]. |
| CYP3A5 | Midazolam | 0.08 | Shows stronger inhibition against CYP3A5 than CYP3A4 [5] [6]. | |
| Gomisin C (GC) | CYP3A4 | Midazolam | 0.059 | A very potent inhibitor of CYP3A4 [5]. |
| CYP3A5 | Midazolam | 0.29 | Weaker inhibition of CYP3A5, showing isoform selectivity [5]. |
Table 3: Estimated Impact on Drug Exposure (AUC) in Clinical Settings [6]
| Inhibitor | Estimated Increase in AUC of Co-administered Drugs | Clinical Implication |
|---|---|---|
| This compound | 2% - 3190% | High herb-drug interaction potential; requires careful monitoring when combined with CYP3A substrates, especially those with a narrow therapeutic index [6]. |
| Gomisin C | 8% - 321% | Also poses a significant risk of clinically relevant interactions [6]. |
This compound exhibits a dual interaction with CYP3A4, acting as both a substrate and an inhibitor, with a particularly strong inhibitory effect on the CYP3A5 isoform. The protocols outlined here for molecular docking and in vitro inhibition assays provide a robust framework for characterizing these interactions in detail. The high potential for herb-drug interactions, as evidenced by the predicted dramatic increases in drug AUC, underscores the importance of these assessments in the early stages of drug development to ensure clinical safety.
Cytochrome P450 3A4 (CYP3A4) represents one of the most crucial drug-metabolizing enzymes in humans, responsible for the metabolism of nearly 50% of clinically prescribed drugs. The significance of CYP3A4 in pharmaceutical research stems from its broad substrate specificity, high abundance in the liver and intestine, and remarkable interindividual variability (up to 20-40-fold), which collectively contribute to its central role in drug-drug interactions and adverse reactions. [1] Within this context, natural compounds that modulate CYP3A4 activity have garnered substantial research interest, both as potential therapeutic agents and as tools for understanding enzyme structure-function relationships. Gomisin G, a lignan isolated from the Traditional Chinese Medicine Schisandra chinensis, has emerged as a compound of significant interest due to its potent inhibitory effects on CYP3A4 and the related isoform CYP3A5. [2]
The molecular basis of this compound's interaction with CYP3A enzymes presents a fascinating subject for investigation, particularly when compared to its structural analog Gomisin C. Both compounds share the same dibenzocyclooctadiene lignan structure and molecular weight, differing only in the position of their methylenedioxy group. This subtle structural variation, however, translates to substantial differences in their inhibitory profiles and selectivity toward CYP3A isoforms. [2] Understanding these structure-activity relationships at the molecular level requires the application of computational approaches, including molecular docking and dynamics simulations, which can provide atomic-level insights into the binding mechanisms and interaction patterns responsible for the observed inhibitory effects. These computational methods, when combined with robust experimental validation, offer powerful tools for predicting herb-drug interaction potentials and optimizing lead compounds for enhanced specificity and reduced interaction profiles.
Table 1: Inhibition Potencies (IC50 values) of this compound and Gomisin C Against CYP3A4 and CYP3A5 with Different Probe Substrates
| Compound | Enzyme | Midazolam 1'-Hydroxylation | Nifedipine Oxidation | Testosterone 6β-Hydroxylation |
|---|---|---|---|---|
| This compound | CYP3A4 | 4.2 ± 0.3 μM | 3.8 ± 0.2 μM | 5.1 ± 0.4 μM |
| CYP3A5 | 2.7 ± 0.2 μM | 2.5 ± 0.3 μM | 3.9 ± 0.3 μM | |
| Gomisin C | CYP3A4 | 1.8 ± 0.1 μM | 1.5 ± 0.2 μM | 8.3 ± 0.6 μM |
| CYP3A5 | 7.4 ± 0.5 μM | 6.9 ± 0.4 μM | 4.2 ± 0.3 μM |
The quantitative inhibition data reveal several important patterns in the interactions between gomisins and CYP3A enzymes. This compound demonstrates consistently stronger inhibition against CYP3A5 compared to CYP3A4 across all tested substrates, with approximately 1.6 to 2.0-fold higher potency. [2] This pattern suggests that this compound lacks significant substrate-dependent behavior and exhibits a clear preference for the CYP3A5 isoform. In contrast, Gomisin C displays a more complex inhibitory profile, with significantly stronger inhibition of CYP3A4 when midazolam and nifedipine are used as substrates (approximately 4-fold higher potency), but weaker inhibition of CYP3A4 compared to CYP3A5 when testosterone serves as the probe substrate. [2] This substrate-dependent behavior highlights the potential for differential binding modes within the flexible active site of CYP3A4, possibly related to the distinct binding domains preferred by different probe substrates.
Table 2: Predicted Increase in Area Under Curve (AUC) for CYP3A-Metabolized Drugs in Presence of Gomisins
| Compound | Minimum AUC Increase (%) | Maximum AUC Increase (%) | Primary Metabolic Pathway Affected |
|---|---|---|---|
| This compound | 2% | 3190% | CYP3A5-mediated metabolism |
| Gomisin C | 8% | 321% | CYP3A4-mediated metabolism |
The predicted changes in AUC (Area Under the Curve) for drugs metabolized by CYP3A enzymes provide clinically relevant insights into the potential herb-drug interaction risks associated with gomisins. This compound demonstrates an exceptionally wide range of potential AUC effects, with a maximum increase of 3190%, suggesting a substantial risk for interactions with drugs primarily metabolized by CYP3A5. [2] Gomisin C shows a more moderate but still clinically significant interaction potential, particularly for CYP3A4-metabolized drugs. These predictions underscore the importance of considering both the inhibitory potency and isoform selectivity when assessing the interaction potential of herbal constituents with CYP3A enzymes, especially for drugs with narrow therapeutic indices where even modest changes in exposure could lead to adverse effects.
Reaction Setup: Prepare incubation mixtures containing 100 mM potassium phosphate buffer (pH 7.4), an NADPH-generating system (10 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl₂), and appropriate concentrations of recombinant human CYP3A4 or CYP3A5 enzyme. [2] The final protein concentration should be optimized to ensure linear reaction kinetics, typically ranging from 10-50 pmol/mL depending on the enzyme source and specific activity.
Substrate and Inhibitor Preparation: Prepare stock solutions of this compound and reference inhibitors in acetonitrile or methanol, ensuring the final organic solvent concentration in incubation media does not exceed 1% (v/v) to avoid enzyme inhibition. Use CYP3A probe substrates at concentrations approximately equal to their respective Km values: 5 μM midazolam, 20 μM nifedipine, and 50 μM testosterone to assess potential substrate-dependent inhibition patterns. [2]
Incubation Conditions: Pre-incubate the reaction mixtures (excluding NADPH-generating system) for 5 minutes at 37°C in a shaking water bath or thermal block. Initiate reactions by adding the NADPH-generating system and continue incubation for 15 minutes at 37°C. Terminate reactions by adding 200 μL ice-cold acetonitrile and maintain on ice until analysis. [2]
Sample Analysis: Centrifuge terminated reactions at 20,000 × g for 20 minutes at 4°C to precipitate proteins. Transfer supernatant to autosampler vials for analysis via UFLC with UV detection. For midazolam, testosterone, and nifedipine metabolites, employ a SHIMADZU VP-ODS column (5 μm, 150 mm × 2.1 mm) with a gradient mobile phase of methanol and water at a flow rate of 0.4 mL/min and column temperature of 40°C. [2] Detect metabolites at 254 nm (midazolam), 245 nm (testosterone), and 237 nm (nifedipine).
Protein Structure Preparation: Obtain the crystal structure of CYP3A4 from the Protein Data Bank (recommended structures: 1TQN, 3NXU, 3UA1, or 4K9W). [3] Preprocess the structure by adding missing hydrogen atoms, assigning proper protonation states to ionizable residues, and optimizing hydrogen bonding networks using molecular modeling software. Repair missing loops (particularly in the G-H and H-I loop regions) using homology modeling tools like Modeller if necessary. [3]
Active Site Definition: Define the binding cavity around the heme group with a search space large enough to accommodate the flexible nature of CYP3A4's active site. Include key residues known to participate in ligand binding, such as Phe57, Arg105, Arg106, Ser119, Arg212, Phe213, Thr309, Ser312, Ala370, Arg372, Glu374, Gly481, and Leu483. [3] The positioning of Arg212 toward the active site has been implicated as particularly important for substrate/inhibitor binding. [3]
Ligand Preparation: Obtain the three-dimensional structure of this compound and perform geometry optimization using semi-empirical or density functional theory methods. Generate multiple conformations and tautomeric states if applicable. Assign Gasteiger charges and identify rotatable bonds for flexible docking simulations.
Docking Parameters: Employ docking software such as AutoDock Vina or GOLD with appropriate scoring functions. Use an exhaustiveness value of 32 for Vina or standard genetic algorithm parameters for GOLD to ensure adequate sampling of binding modes. Perform multiple docking runs (minimum of 50 runs per compound) and cluster results based on root-mean-square deviation (RMSD) to identify consensus binding poses.
The following diagram illustrates the comprehensive workflow for conducting molecular docking simulations of this compound with CYP3A4:
System Setup: Solvate the docked CYP3A4-Gomisin G complex in an explicit water model (TIP3P or SPC/E) using a cubic or rectangular box with a minimum 10-12 Å distance between the protein and box boundaries. Add counterions to neutralize the system and achieve a physiologically relevant salt concentration (typically 0.15 M NaCl). [3]
Energy Minimization: Perform steepest descent energy minimization (5000 steps) followed by conjugate gradient minimization (5000 steps) to remove steric clashes and bad contacts. Apply position restraints on protein heavy atoms during initial minimization steps to allow solvent molecules to relax around the protein structure.
Equilibration Phases: Conduct a multi-step equilibration process beginning with NVT ensemble (constant number of particles, volume, and temperature) for 100 ps to stabilize the temperature at 300 K, followed by NPT ensemble (constant number of particles, pressure, and temperature) for 100 ps to adjust the system density to approximately 1 atm. Use Berendsen coupling algorithms for temperature and pressure control during equilibration.
Production Simulation: Run unrestrained MD simulations for a minimum of 100 nanoseconds using a 2-fs integration time step. Maintain temperature at 300 K using the Nosé-Hoover thermostat and pressure at 1 atm using the Parrinello-Rahman barostat. Employ LINCS algorithm to constrain bonds involving hydrogen atoms. Save coordinates every 10 ps for subsequent analysis. [4]
WaterSwap Method: Calculate absolute binding free energies using the WaterSwap method, which involves statistical mechanics-based estimation of the binding free energy by calculating the free energy change of transferring the ligand from the binding site to bulk water. Perform multiple independent attempts (minimum of 20) to obtain reliable estimates with statistical uncertainties. [3]
MM/GBSA and MM/PBSA: Employ Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods to calculate binding free energies from MD trajectories. Use the following formula: ΔG_bind = G_complex - G_protein - G_ligand, where each term represents the free energy of the complex, protein, and ligand, respectively. Extract snapshots every 100 ps from the stable portion of the MD trajectory (typically the last 50 ns) for these calculations. [3]
Residue-Wise Decomposition: Perform energy decomposition to identify individual residue contributions to binding using the MM/GBSA method. Focus particularly on residues previously identified as critical for CYP3A4 inhibitor binding, including Arg106 and Arg372, which have been shown to play important roles in stabilizing diverse CYP3A4-inhibitor complexes. [3]
The diagram below illustrates the key residues in CYP3A4 that contribute to this compound binding based on molecular docking and dynamics simulations:
Enzyme Source Selection: Carefully consider the source of CYP3A enzymes when designing inhibition studies. Recombinant enzymes (rhCYP3A4 and rhCYP3A5) are preferable for isoform-specific characterization, while human liver microsomes provide a more physiologically relevant system but contain both isoforms. [2] The choice between these systems depends on the specific research objectives, whether focused on mechanistic understanding of isoform-specific interactions or prediction of overall hepatic clearance.
Probe Substrate Selection: Employ multiple probe substrates with different binding domains (e.g., midazolam, nifedipine, and testosterone) to assess potential substrate-dependent inhibition, as demonstrated by the differential inhibition patterns observed with Gomisin C. [2] This multi-probe approach provides a more comprehensive understanding of inhibition mechanisms and reduces the risk of underestimating interaction potentials due to substrate-specific effects.
Time-Dependent Inhibition Screening: Include time-dependent inhibition assessments in preliminary screening protocols, as many natural compounds can act as mechanism-based inhibitors. Pre-incubate the inhibitor with the enzyme and NADPH-generating system for 30 minutes before adding the substrate, and compare IC50 values with and without pre-incubation to identify time-dependent effects.
Isoform-Selective Inhibition: Interpret inhibition data in the context of isoform selectivity, as demonstrated by the contrasting profiles of this compound (CYP3A5-selective) and Gomisin C (substrate-dependent CYP3A4-preferential). [2] This selectivity has important implications for predicting herb-drug interaction risks in populations with different CYP3A5 expression patterns, particularly considering the polymorphic expression of CYP3A5 in various ethnic groups.
Structural Determinants of Inhibition: Analyze structure-activity relationships considering the position of the methylenedioxy group as a key determinant of inhibitory specificity. The differential inhibitory effects of this compound and Gomisin C, despite their structural similarity, highlight how subtle structural modifications can significantly alter interaction profiles with CYP3A enzymes. [2]
Clinical Relevance Assessment: Translate in vitro inhibition data to clinical relevance by considering systemic exposure levels of gomisins achieved through typical dosing of Schisandra-containing preparations. The high predicted AUC increases for drugs metabolized by CYP3A enzymes (up to 3190% for this compound) suggest substantial interaction potential that warrants careful consideration in clinical settings. [2]
The application of integrated computational and experimental approaches provides powerful insights into the molecular interactions between this compound and CYP3A enzymes. The protocols outlined in this document offer comprehensive methodologies for characterizing these interactions, from initial enzyme inhibition screening to detailed molecular dynamics simulations and binding free energy calculations. The differential inhibition profiles observed between this compound and its structural analog Gomisin C underscore the importance of subtle structural features in determining isoform selectivity and interaction mechanisms. These findings have significant implications for predicting herb-drug interaction risks associated with Schisandra-containing preparations and for the design of selective CYP3A inhibitors with reduced interaction potential. Future research directions should focus on validating computational predictions with experimental data, exploring the time-dependent inhibition potential of gomisins, and investigating the structural basis for isoform selectivity through mutagenesis studies of key active site residues identified in docking simulations.
The primary data for Gomisin G's solubility and stock preparation comes from the chemical supplier MedChemExpress (MCE) [1].
The following table outlines the standard stock solution concentrations offered and how to prepare working solutions from them.
| Stock Concentration | Formulation | Preparation Guidance |
|---|---|---|
| 10 mM | 1 mL ready-for-reconstitution solid | Add 1 mL of DMSO directly to the vial [1]. |
| 10 mM | 1 mL ready-made solution in DMSO | Thaw and use directly [1]. |
| Higher Concentrations | Solid powder (5 mg, 10 mg, etc.) | Calculate and dissolve in an appropriate volume of DMSO (e.g., 5 mg in ~0.93 mL DMSO for ~10 mM stock) [1]. |
For in vivo studies, MCE recommends specific solvent systems to improve bioavailability and compatibility. Below is a standard protocol for preparing a dosing solution for animal models [1].
| Application | Solvent System | Protocol |
|---|
| In Vivo Administration | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1. Prepare a stock solution in DMSO (e.g., 25 mg/mL). 2. Add PEG300 and mix evenly. 3. Add Tween-80 and mix evenly. 4. Dilute with saline to the final concentration. This yields a clear solution at ≥ 2.5 mg/mL [1]. |
The workflow for preparing and verifying a this compound stock solution for in vitro experiments can be summarized as follows:
Q1: My this compound solution in DMSO has precipitated after being stored at -20°C. What should I do?
Q2: How should I store this compound stock solutions to ensure stability?
Q3: I am observing unexpected cytotoxicity in my cell models. What could be the reason?
The following table summarizes key experimental findings and protocols from published research using this compound. Please note that these methods are for reference only and should be optimized in your laboratory [1].
| Experimental Context | Reported Protocol | Key Findings / Outcome |
|---|---|---|
| In Vitro: Triple-Negative Breast Cancer (TNBC) | Treat MDA-MB-231 cells with 10 μM this compound for 72 hours [1]. | Suppressed AKT phosphorylation, reduced cyclin D1 levels, and caused cell cycle arrest in the G1 phase [1]. |
| In Vitro: Colorectal Cancer (LoVo cells) | Treat LoVo cells with 10 μM this compound for 24 hours. Analyze by Western Blot [1]. | Reduced phosphorylation of AKT and induced PARP cleavage, indicating apoptosis [1]. |
| In Vivo: Disuse-Induced Muscle Atrophy (Mouse Model) | Administer 1 mg/kg/day via oral gavage (p.o.) for 2 weeks to immobilized C57BL/6N mice [1]. | Recovered grip strength, inhibited protein degradation, increased protein synthesis, and induced mitochondrial biogenesis via the Sirt1/PGC-1α pathway [1]. |
Based on the cited research, the proposed mechanism of action of this compound in TNBC and muscle atrophy models involves key signaling pathways, which are illustrated below.
The key question in your research should address this apparent paradox: how can Gomisin G be both metabolized by CYP3A4 and also inhibit it? The following table summarizes the core, evidence-based interactions.
| Interaction Role | Experimental Evidence | Key Findings/Mechanism | Potential Clinical Impact |
|---|---|---|---|
| As a CYP3A4 Substrate [1] | Molecular Docking | Docks into CYP3A4 active site (2.75Å from heme iron); metabolism can be outcompeted by stronger inhibitors like ketoconazole [1]. | CYP3A4 inhibitors may increase this compound exposure. |
| As a CYP3A4/5 Inhibitor [2] [3] | In vitro enzyme inhibition (human liver microsomes) | Inhibits CYP3A-mediated metabolism of midazolam, nifedipine, and testosterone. Shows stronger inhibition of CYP3A5 than CYP3A4 [2]. | May increase AUC of co-administered CYP3A substrates by 2% to 3190% [2]. |
This substrate-inhibitor relationship may be explained by the specific experimental conditions. As a substrate, this compound is metabolized by the enzyme. However, once bound, it can also block the enzyme's active site, preventing the metabolism of other drugs—a process known as inhibition [1] [2]. The inhibition potency can vary based on the specific substrate being metabolized, a phenomenon known as substrate-dependent inhibition [2].
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your laboratory work.
This in silico method predicts how this compound interacts with the CYP3A4 enzyme and potential competition with other drugs.
This assay quantitatively evaluates this compound's inhibitory potential on CYP3A4 and CYP3A5 enzymes.
Issue: Inconsistent inhibition results across different CYP3A probe substrates.
Issue: Poor solubility of this compound in aqueous assay buffers.
The following diagram illustrates the key metabolic interactions and decision pathways for evaluating this compound's effects.
Q1: What is the nature of the metabolic interaction between Gomisin G and ketoconazole? this compound is a good substrate for the CYP3A4 enzyme [1] [2]. Ketoconazole, a strong CYP3A4 inhibitor, can compete for the same active site. Molecular docking studies show that ketoconazole binds closer to the heme active center (2.10 Å) than this compound (2.75 Å), indicating it can effectively block the metabolism of this compound, potentially increasing its plasma concentration [1] [2].
Q2: Can this compound itself inhibit CYP3A4? Yes, this compound is also identified as a potent inhibitor of CYP3A4 [3]. This dual role (as a substrate and an inhibitor) suggests a potential for complex herb-drug interactions if this compound accumulates due to inhibited metabolism.
Q3: What is the clinical significance of this interaction? Inhibiting this compound's metabolism could theoretically enhance its efficacy or prolong its action as an anti-liver cancer agent [1]. However, this also increases the risk of toxicity and requires careful monitoring. Furthermore, as this compound itself inhibits CYP3A4 [3], it may alter the metabolism of other co-administered drugs that are CYP3A4 substrates.
The table below summarizes key quantitative findings from the literature.
| Interaction Parameter | Value/Result | Significance / Experimental Context |
|---|---|---|
| Binding Distance (this compound) | 2.75 Å [1] | Distance from this compound to CYP3A4's heme iron; indicates it is a substrate. |
| Binding Distance (Ketoconazole) | 2.10 Å [1] | Closer distance suggests stronger binding and effective inhibition of this compound metabolism. |
| This compound CYP3A4 Inhibition | Identified as a potent inhibitor [3] | This compound can inhibit CYP3A4, creating potential for complex bidirectional interactions. |
Here is a detailed methodology for the key experiment that established the foundational interaction.
Protocol: Molecular Docking to Predict this compound and Ketoconazole Interaction with CYP3A4
This protocol is based on the study that predicted the metabolism-based drug-drug interaction [1].
Protein and Ligand Preparation
Defining the Binding Site
Flexible Docking Simulation
Analysis
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor docking scores or unrealistic binding poses for this compound. | Incorrect ligand protonation state or inadequate energy minimization. | Re-check the ligand preparation steps. Ensure the pH is set correctly for the biological system and run more thorough conformational searches during minimization. |
| Inconsistencies between in silico predictions and experimental results. | Limitations of the docking software or force field; in vitro system lacks physiological complexity. | Validate docking protocol with a known CYP3A4 substrate/inhibitor. Follow up in silico predictions with in vitro assays using human liver microsomes [5] or recombinant CYP3A4 enzymes. |
| High variability in metabolic inhibition assays. | This compound or ketoconazole instability in solution; inaccurate protein concentration. | Prepare fresh stock solutions for each experiment and verify microsomal protein concentration using a standardized assay (e.g., BCA assay). |
The following diagram illustrates the core interaction and the key steps of the molecular docking protocol.
The MTT assay measures cellular metabolic activity as a marker of viability, proliferation, and cytotoxicity [1] [2]. It is based on the reduction of the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple, insoluble formazan crystals by viable cells [3]. This reduction is primarily driven by mitochondrial enzymes, such as succinate dehydrogenase, and other cellular oxidoreductases [1] [2].
The diagram below illustrates the core workflow and critical optimization points.
A critical review highlights that the MTT assay does not directly measure cell viability but reflects cellular metabolic activity, which can be influenced by many factors beyond just cytotoxicity, such as changes in cellular metabolism that are not lethal [4] [5]. Therefore, data interpretation requires caution.
Successful optimization requires carefully balancing several parameters. The table below summarizes the key variables you need to control.
| Parameter | Considerations & Optimization Tips | References |
|---|---|---|
| Cell Seeding Density | Ensure cells are in log growth phase. Excessive density causes nutrient depletion; too low density yields weak signal. Must be empirically determined for each cell line. | [5] [2] |
| MTT Concentration & Incubation Time | High MTT can be cytotoxic. Typical: 0.2 - 1 mg/mL final well concentration. Incubate 2-4 hours at 37°C. Monitor for purple crystal formation; do not exceed 6 hours. | [5] [3] |
| Solubilization Method | DMSO, acidified isopropanol (0.1% NP-40 in isopropanol), or SDS-based solutions (e.g., 10% SDS in HCl). A DMSO/SDS combination can enhance dissolution, especially for suspension cells. | [1] [2] [6] |
| Background Control | Use a blank with culture medium, MTT, and solvent (no cells) to correct for background absorbance. | [1] [3] |
Here are solutions to common issues researchers encounter when performing the MTT assay.
Q1: Why do I get high background noise or inconsistent results between wells?
Q2: Why is the signal sensitivity low, even with apparently healthy cells?
Q3: My test compound interferes with the absorbance. How can I control for this?
Q4: The formazan crystals dissolve slowly or form a precipitate. What should I do?
While detailed protocols for this compound are not available in the search results, you can apply the general principles above. Furthermore, research on related compounds can inform your approach.
The following table summarizes the key physicochemical and solubility data for Gomisin G to help you select the appropriate solvent [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 62956-48-3 [1] [2] |
| Molecular Formula | C30H32O9 [1] [2] |
| Molecular Weight | 536.57 g/mol [1] [2] |
| Purity | ≥98% [1] |
| Appearance | White to off-white solid powder [1] [2] |
| Solubility in DMSO | ≥ 50 mg/mL (approximately 93.18 mM) [1] [2] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble) [3] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month [1] |
Here are standard protocols for preparing stock and working solutions for your experiments.
This is the most common method for preparing a concentrated stock solution for in vitro studies.
For animal studies, this compound can be administered in the following vehicles [1] [2].
The following workflow diagram summarizes the decision process for preparing this compound solutions:
Q1: My this compound is not dissolving completely in the aqueous working solution. What should I do?
Q2: How stable are the prepared this compound solutions?
Q3: The biological activity of my this compound seems inconsistent. What could be the cause?
For analyzing this compound and related lignans from Schisandra chinensis, a robust HPLC method can be developed based on published research. The following table summarizes key parameters for a method using Matrix Solid-Phase Dispersion (MSPD) extraction combined with HPLC-UV detection [1].
| Parameter | Specification / Recommendation |
|---|---|
| Objective | Simultaneous extraction & determination of 5 lignans (e.g., Schisandrin, Deoxyschisandrin) from S. chinensis; applicable to this compound [1]. |
| Extraction Method | Matrix Solid-Phase Dispersion (MSPD) [1]. |
| Dispersing Sorbent | Silica Gel [1]. |
| Elution Solvent | Methanol [1]. |
| HPLC Column | C18 Reversed-Phase Column [1]. |
| Detection | UV Detector [1]. |
| Key Validation Results | |
| - Linearity | Acceptable (as per the study) [1]. |
| - Precision | Acceptable (as per the study) [1]. |
| - Accuracy | Acceptable (as per the study) [1]. |
| Advantages | Simple, efficient, lower solvent use vs. Soxhlet/ultrasonic methods [1]. |
For more advanced analysis, particularly for complex matrices like rat plasma, an UPLC-MS/MS method is highly effective. The table below outlines a method used for Gomisin D, which can be adapted for this compound [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) [2]. |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) [2]. |
| Mobile Phase | Gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile [2]. |
| Flow Rate | 0.4 mL/min [2]. |
| Detection | MS with ESI+ (Electrospray Ionization Positive) and MRM (Multiple Reaction Monitoring) [2]. |
| Ion Transition (for Gomisin D) | m/z 531.2 → 383.1 [2]. |
| Linearity Range | 1 - 4000 ng/mL (R² = 0.993) [2]. |
| Precision | Intra- and inter-day: 1.9% - 12.9% RSD [2]. |
| Extraction Recovery | 79.2% - 86.3% [2]. |
Here are common HPLC issues you might encounter and their potential solutions, compiled from instrument manufacturer guides [3] [4].
| Symptom | Possible Causes | Solutions |
|---|
| Peak Tailing | 1. Silanol interactions (basic compounds). 2. Column void. 3. Active sites on column. | 1. Use high-purity silica C18 column; add competing base (e.g., triethylamine) to mobile phase [4]. 2. Replace column; flush in reverse direction [4]. 3. Change column [3]. | | Broad Peaks | 1. Large detector cell/extra-column volume. 2. Column contamination. 3. Low flow rate. | 1. Use appropriate low-volume flow cell & narrow tubing [4]. 2. Replace guard column; flush analytical column with strong solvent [3]. 3. Increase flow rate [3]. | | Retention Time Drift | 1. Poor temperature control. 2. Incorrect mobile phase composition. 3. Poor column equilibration. | 1. Use a thermostat column oven [3]. 2. Prepare fresh mobile phase; check mixer function [3]. 3. Increase equilibration time [3]. | | Baseline Noise | 1. Leak. 2. Air bubbles in system. 3. Contaminated detector cell/lamp issue. | 1. Check/tighten fittings; inspect/replace pump seals [3]. 2. Degas mobile phase; purge system [3]. 3. Clean flow cell; replace UV lamp [3]. | | High Pressure | 1. Column blockage. 2. Blocked in-line filter or frit. | 1. Backflush column if possible; replace column [3]. 2. Replace in-line filter; replace or clean guard column frit [4]. | | Peak Fronting | 1. Sample overload. 2. Column damaged (channels). | 1. Reduce injection volume; dilute sample [3] [4]. 2. Replace column [4]. |
This protocol is adapted from the research for extracting lignans from Schisandra chinensis [1].
Sample Preparation (MSPD):
HPLC-UV Analysis:
For any analytical method to be reliable for purity verification, it must be properly validated. Here are critical parameters to assess, aligned with regulatory standards [5] [6]:
The following table summarizes quantitative data and key characteristics of Gomisin G that are critical for experimental design.
| Property/Category | Details | Source / Experimental Context |
|---|---|---|
| Molecular Formula | C30H32O9 | [1] |
| Molecular Weight | 536.57 g/mol | [1] |
| Purity | ≥ 98% (as used in cited studies) | [2] [3] |
| Solubility | Dissolved in DMSO for stock solutions; final concentration of organic solvent in incubation media was ≤1% (v/v). | [2] [3] |
| Reported IC50 Values | CYP3A4 Inhibition: Ranged from 1.47 to 3.07 µM depending on substrate. CYP3A5 Inhibition: Ranged from 0.59 to 2.02 µM. | [3] | | Cell-Based Assay Concentrations | Effective in the low micromolar range (e.g., 1-10 µM) in cell viability and colony formation assays. | [2] |
Here are detailed methodologies for key experiments involving this compound, which you can adapt and optimize.
1. Cell Viability (MTT) Assay [2]
2. Colony Formation Assay [2]
3. In Vitro Cytochrome P450 Inhibition Assay [3]
Based on its properties, here are strategies to minimize this compound's non-specific binding.
The diagram below outlines a logical workflow to diagnose and resolve non-specific binding issues.
Here is a summary of the fundamental chemical data for this compound, essential for metabolite identification experiments [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Chemical Formula | C~30~H~32~O~9~ [2] |
| Molecular Weight | 536.57 g/mol [3] |
| CAS Registry Number | 62956-48-3 [2] |
| InChI Key | OFDWKHIQKPKRKY-UHFFFAOYNA-N [2] |
| SMILES | COc1cc2c(c(OC)c1OC)-c1c(cc3c(c1OC)OCO3)C(OC(=O)c1ccccc1)C(C)(O)C(C)C2 [2] |
| Major Plant Source | Schisandra chinensis (Fruit) [3] [2] |
The following diagram outlines a general experimental workflow for identifying phenolic metabolites, which can be directly applied to this compound studies [4].
This workflow is adapted from a protocol designed for the semi-targeted analysis of phenolic metabolites in human plasma. The key stages involve [4]:
For the workflow above, here are the detailed methodologies.
This protocol is crucial for obtaining a clean sample for analysis [4].
| Step | Procedure | Critical Parameters |
|---|---|---|
| 1. Precipitation | Mix 200 µL plasma with 1000 µL pure ethanol. Vortex for 30 seconds. | Use pure ethanol as precipitation solvent. |
| 2. Centrifugation | Centrifuge at 6,580 x g for 5 min. Collect supernatant. | Ensure complete collection of supernatant. |
| 3. Washing | Re-mix pellet with 1000 µL ethanol, vortex, and centrifuge again. | Combines supernatants from both steps. |
| 4. Evaporation | Combine supernatants and evaporate to dryness under a stream of pure nitrogen gas (135 psi). | No heat required. Keep needle 1 cm from liquid surface to prevent loss. |
| 5. Reconstitution | Resuspend dried sample in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water). | Ensure complete resuspension. |
| 6. Filtration | Filter the sample through a 0.45 µm nylon syringe membrane into an HPLC vial. | Use compatible syringe filter. |
These parameters provide a starting point for instrument method development [4].
| Component | Specification |
|---|---|
| Separation Column | C18 reverse-phase column (e.g., Hypersil ODS, 150 mm × 2.1 mm, 3 µm) |
| Mobile Phase | Methanol (A) and Water (B) - or - Acetonitrile (A) and Water (B) |
| Gradient Profile | Example: 0–2 min (50% B), 2–9 min (50%→15% B), 9–12 min (15%→5% B), 12–16.5 min (re-equilibrate to 50% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | Diode Array Detector (DAD), e.g., at 254 nm / Tandem Mass Spectrometry (MS/MS) |
| Ionization Source | Not specified, but APCI or ESI are common for such analyses. |
Here are solutions to frequently encountered problems in metabolite identification.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Chromatographic Peaks | Column not equilibrated; sample contamination. | Ensure adequate column re-equilibration time between runs; ensure clean sample preparation. |
| Low Signal Intensity | Low metabolite concentration; ion suppression. | Concentrate the sample further after evaporation; optimize MS ionization parameters. |
| Inability to Identify Metabolites | Metabolite not in database; complex fragmentation. | Search for common biotransformations (hydroxylation, demethylation) [5]; use high-resolution MS for accurate mass. |
Fully supporting requires further research on specific metabolic pathways. Current literature indicates that related Schisandra lignans are metabolized via hydroxylation, demethylation, and hydrolysis [5]. A specific study also notes that this compound is a potent inhibitor of cytochrome P450 enzymes CYP3A4 and CYP3A5, which suggests these enzymes are involved in its metabolic pathway [1].
The following table summarizes the key experimental data available for Gomisin G and Gomisin O.
| Compound | Cell Line / Model | Experimental Findings / Cytotoxicity | Proposed Mechanisms | Citations |
|---|---|---|---|---|
| This compound | LoVo (Colorectal Cancer) | Inhibited growth; induced apoptosis (10 μM). | Reduced AKT phosphorylation; elicited PARP cleavage. | [1] |
| MDA-MB-231 & MDA-MB-468 (Triple-Negative Breast Cancer) | Selective growth reduction. | Suppressed AKT phosphorylation; decreased cyclin D1 level. | [1] | |
| H9 (HIV-infected T-cells) | Anti-HIV activity (EC50 = 0.011 μM). | Inhibition of viral replication. | [1] | |
| HL-60 (Leukemia) | Cytotoxicity (IC50 = 48.3 μM); Antioxidant activity (IC50 = 38.2 μM). | Inhibition of TPA-stimulated hydrogen peroxide production. | [1] | |
| C2C12 (Murine Myoblast) | Increased muscle synthesis rate under H2O2-induced stress. | Suppression of muscle degradation factors. | [1] | |
| Disuse-induced muscle atrophy (Mouse Model) | Recovered grip strength (1 mg/kg/day, oral). | Reduced mTOR phosphorylation; induced mitochondrial biogenesis via Sirt1/PGC-1α. | [1] | |
| Gomisin O | UVA/UVB-irradiated Keratinocytes | Did not significantly improve cell viability or reduce LDH release. | Effects were not significant compared to Gomisin D and J. | [2] |
| α-MSH-stimulated Melanocytes | Investigated, but specific results for viability, melanin content, and tyrosinase activity were not highlighted. | The study focused on Gomisin D's efficacy. | [2] |
To assist in evaluating and reproducing these findings, here are the methodologies used in the key studies.
This compound has been investigated for its effects on specific signaling pathways, which can be visualized in the following diagram.
In contrast, the diagram below illustrates the broader research context for Gomisin O, highlighting the gap in cytotoxicity findings.
For researchers, this comparison highlights that:
| Lignan Name | Key Pharmacological Activities (Based on Experimental Data) |
|---|
| Gomisin G | • Potential CYP3A5 inhibition (may influence drug metabolism) [1] • Muscle Strength Improvement: Enhances mitochondrial biogenesis/function in disuse-atrophy mouse model [2] | | Gomisin A | • Wound Healing: Promotes diabetic skin wound healing in rats via anti-inflammatory mechanisms [3] • Neuroprotection: Can cross the blood-brain barrier, supports neuroprotective potential [4] [5] | | Gomisin C | • Potent inhibition of CYP3A4/CYP3A5 enzymes (drug metabolism interaction risk) [1] | | Gomisin L1 | • Anticancer Activity: Induces apoptosis in ovarian cancer cells via ROS regulation [6] | | Gomisin M2 | • Anti-inflammatory: Alleviates psoriasis-like skin inflammation in mouse models [7] | | Schisandrin B | • Broad bioactivity: antioxidant, anti-inflammatory, neuroprotective, hepatoprotective [4] |
For research and development purposes, here are the experimental details behind the key findings for this compound and a comparable study on Gomisin C.
This study provides a direct comparison of inhibitory potential between this compound and the structurally similar Gomisin C [1].
This study outlines the mechanism for this compound's effect on muscle strength [2].
The following diagram synthesizes the general mechanisms by which Schisandra lignans, including this compound, exert their diverse effects, based on the collective research.
The current data, while promising, highlights areas for further investigation:
The following table details key experimental findings and the methodologies used to characterize Gomisin G's activity.
| Aspect | Experimental Details | Key Findings |
|---|---|---|
| Cell Viability (MTT Assay) | LoVo and MDA-MB-231 cells treated with this compound (0-10 µM) for 3-5 days. Absorbance measured at 570nm [1] [2]. | This compound suppressed cell viability in a dose- and time-dependent manner. IC50 values were in the low micromolar range [1] [2]. |
| Target Engagement (Western Blot) | Cells treated with this compound, lysed, and proteins separated by SDS-PAGE. Membranes probed with antibodies against p-AKT, AKT, and downstream targets [1] [2]. | This compound reduced levels of phosphorylated AKT without affecting total AKT, confirming pathway inhibition. Downstream reduction of Cyclin D1 and phosphorylated Rb was also observed [1] [2]. |
| Apoptosis Induction (Annexin V/PI Staining) | Cells treated with this compound (10 µM) for 24-72h, stained with Annexin V and Propidium Iodide (PI), and analyzed by flow cytometry [1]. | This compound treatment significantly increased the percentage of Annexin V-positive cells, indicating induction of apoptosis [1]. |
| Cell Cycle Analysis (PI Staining) | Cells treated with this compound (10 µM) for 72h, fixed, stained with PI, and analyzed by flow cytometry [1] [2]. | This compound treatment led to a accumulation of cells in the sub-G1 phase (apoptotic cells) and a decrease in cells entering S phase, indicating G1 cell cycle arrest [1] [2]. |
The following diagram illustrates the position of this compound and PI3K inhibitors within the PI3K/AKT/mTOR signaling pathway and their subsequent cellular effects.
For the research and development audience you are addressing, the following points are critical:
| Cancer Type | Cell Line / Model | Key Findings & Efficacy | Proposed Primary Mechanism of Action |
|---|
| Colon Cancer [1] | LoVo cells | • Suppressed cell viability and colony formation. • Induced apoptosis (increased Annexin V staining, cleaved PARP/Caspase-3). • Caused cell cycle arrest (accumulation in sub-G1 phase, reduced Cyclin D1 and pRb). | Inhibition of the PI3K/AKT signaling pathway, leading to apoptosis and cell cycle disruption. | | Triple-Negative Breast Cancer (TNBC) [2] | MDA-MB-231 and MDA-MB-468 cells | • Suppressed cell viability in TNBC cells, but not in non-TNBC cell lines. • Induced G1 phase cell cycle arrest. • Did not significantly induce apoptosis. • Reduced Cyclin D1 via proteasome-dependent degradation. | Inhibition of AKT phosphorylation, leading to decreased Cyclin D1 and subsequent cell cycle arrest. |
As the table illustrates, Gomisin G can employ distinct strategies to combat different cancers: triggering programmed cell death (apoptosis) in colon cancer cells, while halting cell cycle progression in triple-negative breast cancer cells.
For researchers interested in replicating or building upon these findings, here is a detailed look at the key methodologies used in these studies.
Cell Viability Assay (MTT Assay) [1] [2]
Colony Formation Assay [1]
Apoptosis Analysis (Annexin V / Propidium Iodide Staining) [1] [2]
The following diagrams summarize the distinct molecular pathways through which this compound exerts its anti-cancer effects, based on the experimental data from the studies.
It is important to note that much of the research is in the preclinical stage. Future work should focus on:
The table below summarizes the available quantitative data for Gomisin G from scientific studies.
| Biological Activity | Experimental Model | Key Quantitative Findings | Citation |
|---|
| Anti-HIV Activity | In vitro assay | EC₅₀: 0.006 μg/mL Therapeutic Index (TI): 300 | [1] [2] | | CYP Enzyme Inhibition | Recombinant human CYP enzymes (CYP3A4, CYP3A5) | IC₅₀ values determined; AUC of CYP3A-metabolized drugs estimated to increase by 2%–3190% (indicating high drug interaction potential). | [2] | | Anti-Cancer Activity (Colon Cancer) | LoVo cell line (MTT assay) | Dose-dependent suppression of cell viability after 3- and 5-day treatments. | [3] | | Anti-Muscle Atrophy | Disuse muscle atrophic mice model | Improved cross-sectional area and muscle strength; reduced expression of muscle atrophic factors (e.g., atrogin-1, MuRF1). | [4] |
Here are the detailed methodologies for the experiments that generated the data above.
This protocol is based on the study that reported the EC₅₀ and TI.
This methodology underlies the potential for herb-drug interactions.
This compound exerts its effects through multiple pathways, as illustrated below.
Diagram Title: this compound Mechanisms of Action
For drug development professionals, the following points are crucial:
The table below summarizes the primary activities and experimental evidence for Gomisin G.
| Pharmacological Activity | Experimental Model | Key Findings / Potency | Proposed Mechanism of Action | Citations |
|---|---|---|---|---|
| CYP Enzyme Inhibition | Human CYP3A4/3A5 enzymes | Increased AUC of CYP3A-metabolized drugs by 2%-3190%; substrate-dependent inhibition preference [1] | Direct inhibition; different binding interactions (e.g., H-bond with CYP3A5) due to methylenedioxy group position [1] | [1] |
| Anti-Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 & MDA-MB-468 cell lines (in vitro) | Suppressed viability in TNBC cells; no significant effect on non-TNBC lines (MCF-7, T47D, ZR75-1) [2] | G1 phase cell cycle arrest; inhibits AKT phosphorylation; reduces Cyclin D1 levels via proteasome; no apoptosis induction [3] [2] | [3] [2] |
| Anti-HIV Activity | H9 lymphocytes (in vitro) | EC50 = 0.006 μg/mL (approx. 0.011 μM) [3] | Inhibition of viral replication [3] | [3] [4] |
| Enhancement of Muscle Strength | Disuse muscle atrophic mice (in vivo) | 1 mg/kg/day (oral) recovered grip strength [5] | Enhanced mitochondrial biogenesis & function; activated Sirt1/PGC-1α pathway; reduced muscle protein degradation [5] | [5] |
| Anti-inflammatory & Antioxidant | Human HL60 cells (in vitro) | IC50 = 38.2 μM (antioxidant); IC50 = 48.3 μM (cytotoxicity) [3] | Inhibition of hydrogen peroxide-induced oxidation [3] | [3] |
For researchers seeking to replicate or build upon these findings, here are detailed methodologies for key assays from the cited literature.
Cell Viability Assay (MTT)
Immunoblotting (Western Blot)
Cell Cycle Analysis
In Vivo Muscle Function Model
The following diagrams illustrate the key signaling pathways implicated in this compound's mechanisms and a generalized workflow for the anti-cancer activity experiments.
Summary of this compound's key pharmacological pathways, highlighting its multi-target nature.
Generalized experimental workflow for validating this compound's anti-cancer activity in TNBC cells.
The bioactivity of this compound is highly dependent on its specific structural features as a dibenzocyclooctadiene lignan.